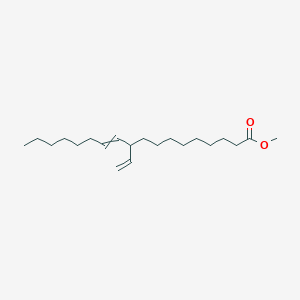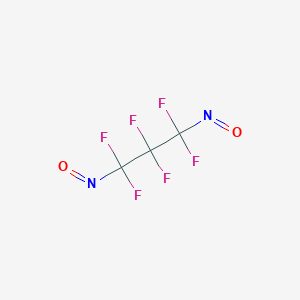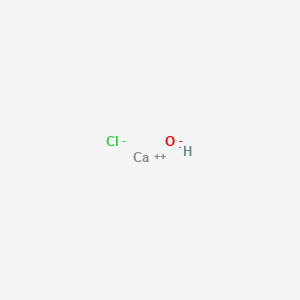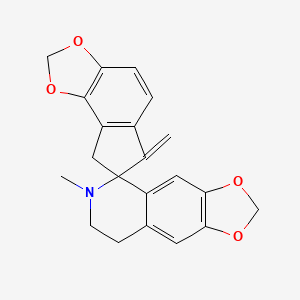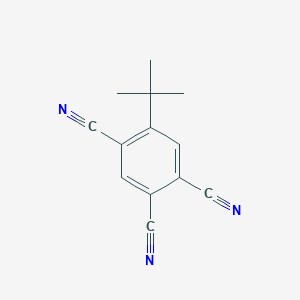
5-tert-Butylbenzene-1,2,4-tricarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-Butylbenzene-1,2,4-tricarbonitrile is an organic compound with the molecular formula C13H11N3 It is characterized by a benzene ring substituted with a tert-butyl group and three nitrile groups at the 1, 2, and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the reaction of tert-butylbenzene with nitric acid to form the corresponding nitro compound, which is then subjected to a reduction reaction to obtain the tricarbonitrile derivative .
Industrial Production Methods
Industrial production methods for 5-tert-Butylbenzene-1,2,4-tricarbonitrile are not well-documented in the literature. the general approach involves large-scale nitration and subsequent functional group transformations under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-tert-Butylbenzene-1,2,4-tricarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert nitro groups to amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrile groups.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, reducing agents such as hydrogen gas or metal hydrides for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amines, while substitution reactions can introduce a variety of functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
5-tert-Butylbenzene-1,2,4-tricarbonitrile has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-tert-Butylbenzene-1,2,4-tricarbonitrile involves its interactions with molecular targets and pathways. The nitrile groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The tert-butyl group provides steric hindrance, affecting the compound’s overall behavior in chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to the benzene ring.
1,3,5-Tri-tert-butylbenzene: A compound with three tert-butyl groups attached to the benzene ring.
1,2,4-Tricyanobenzene: A compound with three nitrile groups attached to the benzene ring.
Uniqueness
5-tert-Butylbenzene-1,2,4-tricarbonitrile is unique due to the combination of a tert-butyl group and three nitrile groups on the benzene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
132381-82-9 |
|---|---|
Molekularformel |
C13H11N3 |
Molekulargewicht |
209.25 g/mol |
IUPAC-Name |
5-tert-butylbenzene-1,2,4-tricarbonitrile |
InChI |
InChI=1S/C13H11N3/c1-13(2,3)12-5-10(7-15)9(6-14)4-11(12)8-16/h4-5H,1-3H3 |
InChI-Schlüssel |
IJCHULPUWLBCND-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=C(C(=C1)C#N)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


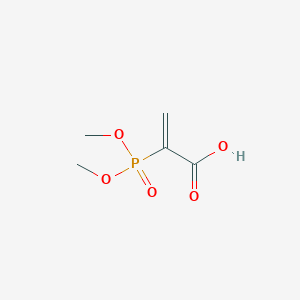
![3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione](/img/structure/B14285233.png)
![Selenazolo[4,5-f]quinolin-2-amine, 4,5-dihydro-](/img/structure/B14285235.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14285241.png)
![6-ethoxy-2-(3-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14285247.png)
![Stannane, tributyl[1-(methoxymethyl)ethenyl]-](/img/structure/B14285252.png)
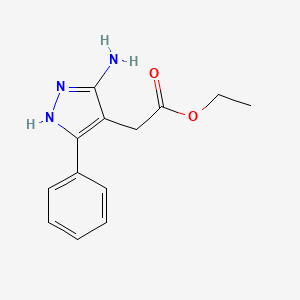
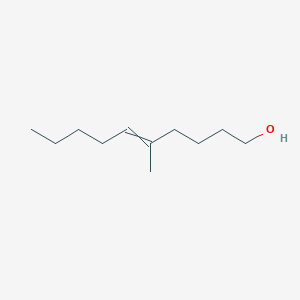
![N-[2-(Dimethylamino)-5-nitrophenyl]octadecanamide](/img/structure/B14285266.png)

